molecular formula C10H8F3N3 B6332169 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine CAS No. 1207891-03-9

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine

Cat. No. B6332169
CAS RN: 1207891-03-9
M. Wt: 227.19 g/mol
InChI Key: ZZLASVXJBCPLBM-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like lipase-catalyzed transesterification . In this process, an enzyme called lipase is used to catalyze the reaction, and the conditions (temperature, enzyme dosage, substrate ratio, and time) are carefully controlled to optimize the reaction .


Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. For example, the crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, is monoclinic with a space group of P21/c .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For instance, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, 1-(4-(Trifluoromethyl)phenyl)ethanol has a density of 1.2±0.1 g/cm3, a boiling point of 232.8±0.0 °C at 760 mmHg, and a flash point of 98.3±0.0 °C .

Mechanism of Action

The mechanism of action of TFMPP is not yet fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes. Specifically, TFMPP has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and other physiological processes. Additionally, TFMPP has been found to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
TFMPP has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and other physiological processes. Additionally, TFMPP has been found to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cell signaling pathways. Furthermore, TFMPP has been found to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The use of TFMPP in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. Finally, it is relatively non-toxic and safe to use in experiments.
However, there are also some limitations to the use of TFMPP in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can limit its potential use in certain applications.

Future Directions

There are several potential future directions for the use of TFMPP in scientific research. First, further research is needed to better understand its mechanism of action, as this could lead to new therapeutic applications. Additionally, further research is needed to explore its potential role in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, research is needed to explore its potential use as an antioxidant, as this could be beneficial in the prevention of certain diseases. Finally, research is needed to explore its potential use as a reagent in organic synthesis, as this could lead to the development of new compounds with potential therapeutic applications.

Synthesis Methods

TFMPP can be synthesized through a process known as the Mannich reaction, which involves the reaction of a primary amine, a formaldehyde derivative, and an acid. The reaction is typically carried out in aqueous solution, with a base such as sodium hydroxide added to catalyze the reaction. The resulting product is a substituted pyrazolamine, which can then be purified and isolated.

Scientific Research Applications

TFMPP has a variety of applications in scientific research, including as an intermediate in the synthesis of other compounds, and as a reagent in organic synthesis. It has also been studied for its potential therapeutic applications, with research indicating that it may have potential in the treatment of certain medical conditions. For example, TFMPP has been studied for its potential to inhibit the growth of certain cancer cells, and to reduce inflammation in the body. Additionally, TFMPP has been studied for its potential role in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Safety and Hazards

Safety data sheets provide information on the potential hazards of these compounds. For example, 4-(Trifluoromethyl)phenylacetylene is classified as a highly flammable liquid and vapor. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15-16/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLASVXJBCPLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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